molecular formula C10H9N3 B3275451 1H-Indole-3-carbonitrile, 6-amino-1-methyl- CAS No. 625115-93-7

1H-Indole-3-carbonitrile, 6-amino-1-methyl-

Cat. No. B3275451
CAS RN: 625115-93-7
M. Wt: 171.20 g/mol
InChI Key: HNHMMWBURNQSHP-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 6-amino-1-methyl- , also known by its chemical formula C10H8N2 , belongs to the indole family. Indole derivatives play a crucial role in medicinal and pharmaceutical chemistry due to their diverse biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties .


Synthesis Analysis

1H-Indole-3-carbonitrile, 6-amino-1-methyl-, serves as an essential precursor for generating biologically active structures. Multicomponent reactions (MCRs) offer an efficient strategy for accessing complex molecules. MCRs are high-yielding, operationally friendly, and comply with green chemistry principles. They reduce solvent usage and energy requirements for intermediate purification. The inherent functional groups (such as the carbonyl group, CO) in 1H-indole-3-carbaldehyde facilitate C–C and C–N coupling reactions and reductions, making it a versatile building block for various heterocyclic derivatives .


Molecular Structure Analysis

The molecular formula of 1H-Indole-3-carbonitrile, 6-amino-1-methyl- is C10H8N2 . Its structure consists of an indole nucleus with a cyano (CN) group at position 3 and an amino (NH2) group at position 6. The 1-methyl substituent is attached to the nitrogen atom of the indole ring .


Chemical Reactions Analysis

1H-Indole-3-carbonitrile, 6-amino-1-methyl- participates in various chemical reactions, including cyclizations, substitutions, and reductions. Its reactivity allows for the synthesis of diverse heterocyclic scaffolds. Researchers have explored its role in multicomponent reactions, leading to the assembly of pharmaceutically interesting compounds .

properties

IUPAC Name

6-amino-1-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-13-6-7(5-11)9-3-2-8(12)4-10(9)13/h2-4,6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHMMWBURNQSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271008
Record name 6-Amino-1-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625115-93-7
Record name 6-Amino-1-methyl-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625115-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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